1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-
Overview
Description
1H-Indole-3-carboxylic acid is used as a raw material in synthesis . The structures of its derivatives were studied using gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy .
Synthesis Analysis
Indole-3-carboxylic acid esters are of interest in the search for new drugs . Based on this class of compounds, drugs such as Arbidol and tropisetron have been developed and introduced into clinical practice . The ester group can also be used to access a wide range of functional derivatives of indole-3-carboxylic acids .Molecular Structure Analysis
The molecular formula of 1H-Indole-3-carboxylic acid is C9H7NO2 . The InChI Key is KMAKOBLIOCQGJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Indole-3-carboxylic acid is a powder that is pale cream to cream to pale brown in color . It is soluble in 95% Ethanol: 50 mg/ml, and also soluble in methanol .Scientific Research Applications
Synthetic Applications and Novel Derivatives
Indole derivatives are crucial in synthetic organic chemistry for creating biologically active molecules. The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids underlines the versatility of indole scaffolds in creating compounds with potential biological activities (Wang et al., 2016). Similarly, the preparation of conformationally constrained tryptophan derivatives showcases the application of indole chemistry in designing peptides and peptoids for conformation elucidation studies (Horwell et al., 1994).
Pharmacological Significance
Indole derivatives exhibit diverse pharmacological activities. For example, novel synthesis techniques have been employed to create indolo[3,2-C]isoquinoline derivatives, indicating the potential for developing new therapeutic agents (Sharma, 2017). Allosteric modulation of cannabinoid CB1 receptors by certain indole-2-carboxylic acid derivatives suggests their significance in understanding receptor pharmacology and drug design (Price et al., 2005).
Antimicrobial and Antitumor Activities
Indole derivatives have been explored for their antimicrobial properties, as seen in the synthesis and evaluation of new pyridine derivatives with variable and modest activity against bacteria and fungi (Patel et al., 2011). Furthermore, the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids and their docking studies indicate potential applications in cancer research (Reddy et al., 2022).
Future Directions
Indole-3-carboxylic acid is used as a reactant for the preparation of various compounds, including anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, potential therapeutic agents for Alzheimer’s Disease, and vinyl ester pseudotripeptide proteasome inhibitors . This suggests that it has a wide range of potential applications in the future.
properties
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl- | |
CAS RN |
1103500-20-4 | |
Record name | TERN-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERN-101 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TERN-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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